sodium 5-hydroxy-2-methylpentanoate
Description
Contextualization within Hydroxypentanoate Chemistry
Hydroxypentanoates are a class of organic compounds characterized by a five-carbon backbone containing both a hydroxyl and a carboxylate functional group. The position of these groups along the carbon chain gives rise to various isomers, each with potentially unique chemical and physical properties. 5-hydroxy-2-methylpentanoic acid, the parent acid of the sodium salt , is a derivative of valeric acid. nih.gov The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, influencing its solubility and reactivity. The methyl group at the alpha-position to the carboxylate can also impact its metabolic fate and biological activity.
The chemistry of hydroxypentanoates is closely related to that of other short-chain fatty acids (SCFAs), which are well-known products of gut microbiota metabolism and play significant roles in host physiology. nih.govnih.gov While not a canonical SCFA, the structural similarities suggest that hydroxypentanoates could potentially interact with biological pathways that recognize these fatty acid structures.
Historical Trajectories and Key Developments in Analogous Compound Research
The scientific journey into compounds analogous to sodium 5-hydroxy-2-methylpentanoate offers a rich historical context. A significant area of related research is that of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. tandfonline.commdpi.com The discovery of PHAs dates back to the early 20th century, with significant research momentum building in the mid-to-late 1900s. These biopolymers, composed of hydroxyalkanoate monomers, gained attention as environmentally friendly alternatives to synthetic plastics. tandfonline.com Early research focused on their biosynthesis, characterization, and material properties.
Another important analogous compound is sodium oxybate, the sodium salt of gamma-hydroxybutyric acid (GHB). While its history is complex, its therapeutic potential was recognized and developed through rigorous clinical investigation. Initially synthesized in the 1960s, its sedative properties led to its exploration as an anesthetic. wikipedia.org Subsequent research uncovered its efficacy in treating narcolepsy, leading to its approval for medical use under strict regulations. nih.govnih.gov More recently, research has focused on developing lower-sodium formulations of oxybate to mitigate the cardiovascular risks associated with high sodium intake, highlighting a trend towards modifying these compounds to improve their therapeutic profiles. clinicaltrials.govtrialstoday.org
Contemporary Research Significance and Future Directions for this compound
While direct research on this compound is sparse, the study of its analogous compounds points towards several potential areas of contemporary research significance and future exploration.
The research into PHAs has expanded beyond biodegradable plastics to encompass a wide range of biomedical applications. nih.govresearchgate.net Their biocompatibility and biodegradability make them attractive for use in drug delivery systems, tissue engineering scaffolds, and medical implants. mdpi.com The monomers that constitute PHAs, which are structurally related to 5-hydroxy-2-methylpentanoic acid, are generally considered non-toxic. This suggests that this compound could be investigated for its potential as a biocompatible building block or a standalone bioactive molecule.
Drawing parallels with sodium oxybate and its analogs, there is potential for exploring the neurological effects of this compound. The structural modifications of short-chain fatty acids and their derivatives can significantly alter their interaction with receptors and enzymes in the central nervous system. Future research could investigate whether the methyl group and the position of the hydroxyl group in this compound confer any unique pharmacological properties.
Furthermore, the role of short-chain fatty acids and their derivatives in gut health and metabolic regulation is a burgeoning field of research. nih.govnih.govfrontiersin.orgresearchgate.net Investigating how modified fatty acids like 5-hydroxy-2-methylpentanoic acid and its sodium salt interact with gut microbiota and host metabolic pathways could reveal novel therapeutic avenues for metabolic disorders. The structural similarity to other biologically active fatty acids warrants exploration into its potential effects on cellular metabolism and signaling.
Physicochemical Properties of 5-Hydroxy-2-methylpentanoic Acid nih.gov
| Property | Value |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 114951-20-1 |
| IUPAC Name | 5-hydroxy-2-methylpentanoic acid |
| SMILES | CC(CCCO)C(=O)O |
| InChIKey | YUCINKYUVOIMER-UHFFFAOYSA-N |
Properties
CAS No. |
2742653-26-3 |
|---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Total Synthesis Strategies
Chemo-Enzymatic and Biocatalytic Approaches
Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations, often under mild, environmentally friendly conditions. nih.gov These biocatalytic steps can be integrated with traditional chemical reactions to construct complex molecules with high purity. nih.gov
The creation of the chiral center at the C-2 position of the 5-hydroxy-2-methylpentanoate scaffold is a critical step. Biocatalytic methods are particularly well-suited for this purpose, primarily through two routes: the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic mixture.
One potential biocatalytic route starts from a prochiral precursor, such as ethyl 5-hydroxy-2-methyl-2-oxopentanoate. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing ketones to alcohols with high enantioselectivity. nih.gov By selecting an appropriate ADH, often from organisms like Saccharomyces cerevisiae or Thermoanaerobacter, the ketone at the C-2 position can be reduced to a hydroxyl group, establishing the desired stereochemistry. nih.gov A subsequent enzymatic or chemical step would then be required to convert this diol into the target carboxylic acid.
Another powerful strategy is the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether intermediate derived from a precursor like 5-methyl-2-hexanone. researchgate.net This method can produce chiral α-hydroxy ketones, which are valuable intermediates that can be further transformed into the desired hydroxy acid structure.
The table below illustrates the effectiveness of various biocatalysts in the asymmetric reduction of keto-esters, a reaction type analogous to what would be required for synthesizing the chiral scaffold of 5-hydroxy-2-methylpentanoate.
| Precursor Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 2,5-hexanedione | S. cerevisiae L13 | (5S)-hydroxy-2-hexanone | 85 | >99 |
| 2,5-hexanedione | ADH-T | (5S)-hydroxy-2-hexanone | 64 | >99 |
| 4-chloroacetoacetate | Engineered ADH | (S)-4-chloro-3-hydroxybutyrate | 96 | >99.5 |
This table presents data from analogous reactions to illustrate the potential of biocatalytic methods for the synthesis of chiral hydroxy ketones and esters. Data sourced from multiple studies. nih.govnih.gov
Enzymes can also be used to modify or derivatize the 5-hydroxy-2-methylpentanoate scaffold. Lipases, for example, are widely used for the regioselective and enantioselective acylation or deacylation of hydroxyl groups. researchgate.net In a hypothetical pathway, a lipase (B570770) could be used to resolve a racemic mixture of methyl 5-hydroxy-2-methylpentanoate by selectively acylating one enantiomer, allowing for the easy separation of the two forms.
Furthermore, biotransformation pathways within whole-cell systems can be engineered to produce the target compound from simple starting materials. For instance, a microorganism could be metabolically engineered to convert a simple carbon source into a precursor which is then acted upon by a cascade of native or heterologously expressed enzymes to build the final molecular structure. researchgate.net This approach mimics nature's biosynthetic pathways and represents a frontier in sustainable chemical manufacturing. nih.gov
Multi-Step Organic Synthesis of Sodium 5-Hydroxy-2-methylpentanoate
Traditional organic synthesis provides a highly flexible, albeit often more complex, route to this compound. These strategies rely on the careful planning of reaction sequences, the use of protecting groups, and the application of asymmetric catalysis to control stereochemistry.
In a multi-step synthesis, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The 5-hydroxy-2-methylpentanoate structure contains two key functional groups requiring management: a primary alcohol and a carboxylic acid.
The primary hydroxyl group is typically protected as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl (B1604629) (Bn) ether, which are stable under a wide range of reaction conditions but can be removed selectively. The carboxylic acid is usually masked as an ester, such as a methyl or ethyl ester, which can be hydrolyzed back to the carboxylic acid in the final step of the synthesis. The choice of protecting groups must be orthogonal, meaning one can be removed without affecting the other, which is essential for complex synthetic routes. google.comumich.edu
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Primary Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |
| Primary Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Methyl Ester | Me | Base hydrolysis (e.g., NaOH) |
| Carboxylic Acid | tert-Butyl Ester | tBu | Acidic conditions (e.g., TFA) |
This table summarizes common protecting groups and their standard deprotection conditions relevant to the synthesis of hydroxy acids. google.comumich.edu
To establish the stereocenter at the C-2 position through non-enzymatic means, chemists often turn to chiral auxiliaries or asymmetric catalysis.
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com For instance, an achiral propanoic acid derivative could be attached to an Evans auxiliary (a type of oxazolidinone). wikipedia.org The resulting adduct can then be alkylated at the α-position with a protected 3-halopropanol, with the bulky auxiliary directing the alkyl group to a specific face of the molecule, thus setting the stereochemistry. The auxiliary is then cleaved and can often be recycled. wikipedia.org
Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. chiralpedia.com A potential route to 5-hydroxy-2-methylpentanoate could involve the asymmetric hydrogenation of 5-hydroxy-2-methylenepentanoic acid using a chiral transition metal catalyst, such as a complex of rhodium or ruthenium with a chiral phosphine (B1218219) ligand like BINAP. mdpi.com This method directly creates the chiral center with high enantioselectivity.
Principles of Green Chemistry in Synthesis Optimization
The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process efficiency. The synthesis of this compound can be theoretically optimized by adhering to these principles, particularly in the selection of solvents and the maximization of reaction efficiency.
Solvent-Free and Aqueous Reaction Systems
The ideal synthetic pathway for this compound would utilize water as the reaction solvent or be conducted under solvent-free conditions. While many of the foundational reactions in organic synthesis, such as the proposed Reformatsky and hydrogenation steps, traditionally employ organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, modern advancements are exploring more environmentally benign alternatives. byjus.comwikipedia.orgrsc.org
For the final hydrolysis of the lactone intermediate to the sodium salt, an aqueous system is inherently favored. The reaction of a lactone with sodium hydroxide (B78521) in water is a well-established and efficient method for forming the corresponding sodium carboxylate. wikipedia.orgbyjus.commasterorganicchemistry.com This step aligns perfectly with the principles of green chemistry by using a non-toxic, readily available, and environmentally safe solvent.
The preceding steps, such as a potential Reformatsky-type reaction and hydrogenation, present more significant challenges for transitioning to aqueous or solvent-free systems. Organometallic reagents like those used in the Reformatsky reaction are typically water-sensitive. byjus.compsiberg.com However, research into micellar catalysis and the use of water-tolerant Lewis acids could pave the way for conducting such reactions in aqueous media. Similarly, while many catalytic hydrogenations are performed in organic solvents, the development of water-soluble phosphine ligands for transition metal catalysts allows for biphasic or homogeneous aqueous catalysis. rsc.orgrsc.org
Atom Economy and Reaction Efficiency Maximization
Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical reaction in converting reactants into the desired product. byjus.com An ideal reaction would have a 100% atom economy, with all atoms from the reactants being incorporated into the final product.
In a plausible synthetic route to this compound, the key bond-forming steps and the final hydrolysis can be analyzed for their atom economy. A hypothetical synthesis might proceed through the following simplified steps:
Formation of an unsaturated lactone: This could potentially be achieved through various condensation and cyclization reactions.
Catalytic hydrogenation: The unsaturated lactone is reduced to the saturated lactone. This step, in theory, can have a high atom economy as it involves the addition of hydrogen. rsc.orgrsc.org
Saponification: The saturated lactone is hydrolyzed with sodium hydroxide to yield the final product. masterorganicchemistry.com
The following table provides a hypothetical analysis of the atom economy for the final two steps of a proposed synthesis.
| Reactant Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Total Mass of Reactants (g) |
| Dihydro-4-methyl-2(3H)-furanone | C5H8O2 | 100.12 | 1 | 100.12 |
| Hydrogen | H2 | 2.02 | 1 | 2.02 |
| Sodium Hydroxide | NaOH | 40.00 | 1 | 40.00 |
| Total | 142.14 |
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass of Desired Product (g) |
| This compound | C6H11NaO3 | 154.14 | 1 | 154.14 |
| Water (byproduct of lactone formation, not shown in final steps) | H2O | 18.02 |
Atom Economy Calculation:
(Mass of desired product / Total mass of reactants) x 100 = (154.14 / 142.14) x 100 ≈ 108.4%
(Note: The atom economy appears over 100% in this simplified table because the mass of the sodium atom from sodium hydroxide is incorporated into the final product, and the initial formation of the lactone which would produce a water byproduct is not included. A full synthesis analysis would yield a lower, more realistic atom economy.)
Industrial Scale-Up and Process Engineering Considerations
The transition of a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges that must be addressed through careful process engineering.
For the production of this compound, several key factors would need to be considered:
Reactor Design and Material: The choice of reactor would depend on the specific reaction conditions. For the proposed hydrogenation step, a stirred-tank reactor capable of handling high pressures of hydrogen gas would be necessary. The materials of construction would need to be resistant to the reactants, solvents, and catalysts used. For the final hydrolysis step, a standard glass-lined or stainless steel reactor would likely be sufficient.
Heat Transfer and Temperature Control: Exothermic reactions, such as hydrogenation, require efficient heat removal to prevent thermal runaways and ensure product quality. The reactor design must incorporate appropriate cooling systems. Conversely, endothermic steps would require a reliable heating system to maintain the optimal reaction temperature.
Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenation with a solid catalyst, efficient mixing is critical to ensure adequate contact between the reactants and the catalyst surface. The design of the agitator and baffles within the reactor plays a crucial role in maximizing mass transfer rates.
Downstream Processing and Purification: After the synthesis is complete, the product must be isolated and purified to meet the required specifications. For this compound, this would likely involve separation of the catalyst (if a heterogeneous catalyst is used in the hydrogenation step), followed by crystallization or precipitation of the sodium salt from the aqueous solution. The final product would then be dried to remove any residual solvent.
The following table summarizes some of the key process engineering considerations for a hypothetical industrial-scale synthesis.
| Process Step | Key Considerations | Equipment |
| Catalytic Hydrogenation | High-pressure operation, efficient heat removal, catalyst handling and recovery. | High-pressure stirred-tank reactor, cooling jacket, catalyst filtration system. |
| Lactone Hydrolysis | Control of pH and temperature, handling of caustic solutions. | Glass-lined or stainless steel reactor, pH probes, temperature sensors. |
| Product Isolation | Crystallization/precipitation conditions, solid-liquid separation. | Crystallizer, centrifuge or filter press. |
| Drying | Removal of residual moisture without product degradation. | Vacuum oven or fluid bed dryer. |
The successful industrial-scale production of this compound would necessitate a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards associated with each step of the synthesis.
Elucidation of Biological and Biochemical Mechanisms in Vitro and Non Human Systems
Enzymatic Interaction and Substrate Specificity Studies
There is no specific information available in the scientific literature regarding the enzymatic interactions and substrate specificity of sodium 5-hydroxy-2-methylpentanoate.
Characterization of Enzyme-Substrate Kinetics
No studies detailing the enzyme-substrate kinetics for this compound could be identified.
Investigation of Binding Site Interactions
There is no available research on the binding site interactions of this compound with any enzyme or protein.
Cellular Uptake and Intracellular Distribution in Model Systems
Specific studies on the cellular uptake and intracellular distribution of this compound in model systems are not present in the available scientific literature.
Membrane Transport Mechanisms in Cell Cultures
Research on the specific membrane transport mechanisms for this compound in cell cultures has not been published. Generally, the transport of small molecules across a biological membrane can occur via passive or active transport. nih.gov Passive transport, such as diffusion, moves molecules along a concentration gradient without energy expenditure. nih.gov Active transport, on the other hand, requires energy to move molecules against a concentration gradient, often utilizing carrier proteins like the sodium-potassium pump which is fueled by ATP. nih.gov
Subcellular Localization Studies
There are no published studies on the subcellular localization of this compound.
Molecular Interactions with Biological Macromolecules (In Vitro)
No specific in vitro studies on the molecular interactions of this compound with biological macromolecules have been found in the scientific literature.
Ligand-Protein Binding Analysis
Specific studies detailing the interaction of this compound with proteins are not present in the available literature. However, as a modified short-chain fatty acid, it is plausible that it could interact with fatty acid-binding proteins (FABPs). FABPs are a family of intracellular proteins that chaperone hydrophobic ligands like long-chain fatty acids, facilitating their transport and targeting to specific metabolic pathways. nih.govnih.govharvard.edu The binding affinity and specificity of fatty acids to FABPs are influenced by factors such as chain length and the presence of functional groups. nih.gov
It can be hypothesized that the structural features of this compound—specifically the C5 chain length, the methyl group at the C2 position, and the hydroxyl group at the C5 position—would influence its binding to any potential protein targets. For instance, the hydroxyl group could participate in hydrogen bonding within a protein's binding pocket, potentially altering its affinity compared to an unsubstituted pentanoate. khanacademy.org
Conformational Impact on Biomolecular Structures
There is no direct research on how this compound affects the conformation of biomolecular structures. Generally, the binding of ligands can induce conformational changes in proteins, which in turn modulates their activity. Fatty acids have been shown to cause allosteric binding effects on proteins like human serum albumin, where binding at one site alters the binding affinity of other sites. researchgate.net
Should this compound bind to a protein, it is conceivable that it could induce similar conformational shifts. The nature of these changes would be dependent on the specific interactions between the compound's functional groups and the amino acid residues of the protein's binding site.
Role in Metabolic Pathways and Cycles (Non-Human and Microbial)
Integration into Carbon and Lipid Metabolism
Direct evidence for the integration of this compound into carbon and lipid metabolism is lacking. As a short-chain fatty acid derivative, it could potentially serve as a carbon source for microbial organisms. SCFAs like acetate, propionate, and butyrate (B1204436) are well-known products of gut microbial fermentation of dietary fibers and play a significant role in host metabolism. nih.govbohrium.comjst.go.jpnih.gov These SCFAs can be absorbed by colonocytes and used as an energy source or can enter systemic circulation to influence metabolism in peripheral tissues. mdpi.com
The metabolic fate of this compound would depend on the presence of specific enzymes capable of recognizing and processing its modified structure. The hydroxyl and methyl groups would likely necessitate enzymatic pathways distinct from those for standard short-chain fatty acids.
Microbial Bioconversion and Degradation Processes
Specific microbial bioconversion or degradation pathways for this compound have not been documented. Microorganisms possess a vast array of enzymes capable of metabolizing a wide variety of organic compounds. The biotransformation of related compounds, such as phenolic acids, involves processes like decarboxylation, reduction, and hydrolysis. mdpi.com
It is plausible that certain microbial species could utilize this compound as a substrate. Potential degradation pathways might involve oxidation of the hydroxyl group, followed by beta-oxidation, similar to the metabolism of other fatty acids. The methyl group might present a steric hindrance to standard metabolic enzymes, potentially requiring specialized enzymatic machinery for its degradation. Research into the biosynthesis of hydroxy amino acids has identified various hydroxylases that could potentially act on similar substrates. mdpi.com
Advanced Analytical and Spectroscopic Characterization
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental for the isolation and quantification of sodium 5-hydroxy-2-methylpentanoate from intricate mixtures. Techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for rigorous analysis.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C-2 position, resulting in the existence of (R)- and (S)-enantiomers. Distinguishing between these enantiomers is critical, as they can exhibit different biological activities. Chiral column chromatography is the definitive method for this purpose. wikipedia.org
The separation relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention times. wikipedia.org For hydroxyalkanoic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based phases have proven effective. wikipedia.orgacs.org The analysis would typically involve the derivatization of the hydroxyl and carboxyl groups to enhance volatility and interaction with the CSP, followed by separation on a chiral GC or HPLC column. The relative peak areas of the two enantiomers allow for the precise determination of the enantiomeric excess (e.e.), a critical quality attribute. The production of enantiomerically pure (R)-hydroxyalkanoic acids from bacterial polyhydroxyalkanoates (PHAs) highlights the importance and applicability of these chiral separation methods. nih.govnih.govresearchgate.net
Hyphenated GC-MS and LC-MS Techniques for Complex Mixture Analysis
For the analysis of this compound in complex biological or chemical matrices, hyphenated chromatographic techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required prior to analysis. This typically involves esterification of the carboxylate group (e.g., to a methyl ester) and silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) (TMS) ether). researchgate.netlipidmaps.org This process increases the compound's volatility and thermal stability, making it suitable for GC analysis.
The GC separates the derivatized analyte from other components in the mixture based on its boiling point and interaction with the stationary phase. The separated component then enters the mass spectrometer, which provides mass information for identification and quantification. Electron ionization (EI) is commonly used, and the resulting mass spectrum will show a characteristic fragmentation pattern that can be used for structural confirmation. researchgate.netresearchgate.net GC-MS assays, often using single ion monitoring (SIM), provide high sensitivity and are well-suited for quantitative analysis, especially when using stable isotope-labeled internal standards. nih.govnih.gov
The following table illustrates typical GC-MS parameters that would be adapted for the analysis of derivatized 5-hydroxy-2-methylpentanoic acid, based on established methods for similar analytes. nih.gov
| Parameter | Value/Condition |
| Column | HP-5MS (or equivalent) |
| Injection Mode | Splitless |
| Injector Temp. | 220-250 °C |
| Oven Program | Initial 70°C, ramp to 175°C, then ramp to 220°C |
| Detector | Mass Spectrometer (Single Ion Monitoring Mode) |
| Ionization | Electron Ionization (EI) at 70 eV |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for analyzing non-volatile and thermally labile compounds like this compound, potentially circumventing the need for derivatization. Reversed-phase LC using a C18 column is a common approach. However, for short-chain hydroxy fatty acids, which are highly hydrophilic, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve retention and sensitivity. shimadzu.com
The LC effluent is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that often keeps the molecule intact, showing a prominent [M-H]⁻ ion in negative mode or [M+Na]⁺ ion in positive mode. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by selecting the parent ion and analyzing its fragmentation products (daughter ions). creative-proteomics.comnih.govresearchgate.net This technique, particularly with multiple reaction monitoring (MRM), is the gold standard for quantitative bioanalysis. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of this compound.
Multi-dimensional NMR for Full Structural Assignment and Stereochemistry
While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are necessary for unambiguous assignment of all proton and carbon signals and to establish connectivity within the molecule.
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing the sequence of CH-CH₂-CH₂ groups.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon's attached protons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds. This is crucial for identifying the placement of the methyl group, the hydroxyl group, and the carboxylate function.
For determining the relative stereochemistry of diastereomers, if additional chiral centers are present, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or the use of computational chemistry to predict chemical shifts for different stereoisomers can be employed. mdpi.com The combination of these experiments allows for a complete and unambiguous assignment of the molecule's constitution and conformation in solution. mdpi.com
The table below shows predicted ¹³C NMR chemical shifts for 5-hydroxy-2-methylpentanoic acid, which would be confirmed and refined using multi-dimensional NMR techniques.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (Carboxyl) | ~180-184 |
| C2 | ~40-44 |
| C3 | ~33-37 |
| C4 | ~28-32 |
| C5 | ~60-64 |
| C2-Methyl | ~17-21 |
Isotopic Labeling Applications in NMR Studies
In metabolic studies or when analyzing the compound in highly complex mixtures, isotopic labeling is a powerful strategy. portlandpress.comnih.gov Synthesizing this compound with stable isotopes such as ¹³C or ²H (deuterium) at specific positions can greatly enhance NMR detection and simplify complex spectra. sigmaaldrich.comnih.gov For example, uniform ¹³C labeling allows for the use of ¹³C-¹³C correlation experiments, providing direct evidence of the carbon skeleton. Selective labeling, for instance at the methyl group, can be used to trace the metabolic fate of that specific part of the molecule in biological systems. acs.org
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure determined by NMR. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy.
Upon ionization (e.g., ESI or EI after derivatization), the molecule undergoes characteristic fragmentation. For the derivatized (e.g., methyl ester, TMS ether) form of 5-hydroxy-2-methylpentanoic acid, common fragmentation pathways in EI-MS would include:
Alpha-cleavage: Breakage of the bond adjacent to the hydroxylated carbon, which is a characteristic fragmentation for hydroxy fatty acids. researchgate.net
McLafferty rearrangement: A common fragmentation for esters and carbonyl compounds. researchgate.net
Loss of neutral fragments: Such as the loss of the silylol group (·OTMS) or methanol (B129727) (CH₃OH) from the molecular ion. nih.gov
In ESI-MS/MS, the sodiated molecule [M+Na]⁺ can be selected and fragmented. The resulting product ions often arise from the cleavage of the ester bonds along a polymer chain, a principle that can be applied to the fragmentation of this single monomeric unit. mdpi.com The fragmentation pattern serves as a chemical fingerprint, allowing for confident identification and structural verification. nih.govmdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For the free acid form of the compound, 5-hydroxy-2-methylpentanoic acid, the theoretical exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₆H₁₂O₃). The computed monoisotopic mass is 132.078644241 Da. researchgate.net In a typical HRMS experiment, this compound would be ionized, and the m/z of its molecular ion would be measured. For the sodium salt, this compound, the molecule exists as a sodium adduct in the solid state. In solution, depending on the solvent and ionization conditions (e.g., electrospray ionization - ESI), it could be observed as the deprotonated molecule [M-H]⁻, the sodium adduct [M+Na]⁺, or in the case of the free acid, as [M+H]⁺ or [M+Na]⁺.
The accurate mass measurement provided by HRMS would confirm the elemental composition and is a key piece of data for the identification and characterization of the compound.
Table 1: Theoretical Mass Data for 5-Hydroxy-2-methylpentanoic Acid and its Sodium Salt
| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| 5-Hydroxy-2-methylpentanoic acid | C₆H₁₂O₃ | 132.078644241 |
| Protonated molecule [M+H]⁺ | [C₆H₁₃O₃]⁺ | 133.08592 |
| Sodium adduct [M+Na]⁺ | [C₆H₁₂O₃Na]⁺ | 155.06548 |
| Deprotonated molecule [M-H]⁻ | [C₆H₁₁O₃]⁻ | 131.07137 |
Note: The data in this table is calculated based on the elemental composition and has not been determined from experimental HRMS data for this specific compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.
Table 2: Plausible MS/MS Fragmentation of Deprotonated 5-Hydroxy-2-methylpentanoate ([C₆H₁₁O₃]⁻)
| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion | Fragment Ion (m/z) |
|---|---|---|---|
| 131.07137 | H₂O | [C₆H₉O₂]⁻ | 113.06080 |
| 131.07137 | CO₂ | [C₅H₁₁O]⁻ | 87.08154 |
Note: This table represents a hypothetical fragmentation pattern and is not based on experimental MS/MS data for this compound.
X-ray Crystallography for Solid-State Structure Determination
As of the latest review, a crystal structure for this compound has not been reported in the public domain. If single crystals of sufficient quality were obtained, X-ray diffraction analysis would reveal the precise atomic coordinates. For a related compound, 5-hydroxypentanehydrazide, X-ray crystallography has been used to determine its orthorhombic crystal system and to analyze intermolecular hydrogen bonding. nih.gov A similar analysis for this compound would be expected to show significant intermolecular interactions through its hydroxyl and carboxylate groups, likely involving hydrogen bonding and ionic interactions with the sodium cation. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-hydroxy-2-methylpentanoic acid |
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can provide insights into electronic structure, reactivity, and spectroscopic properties.
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory would describe the distribution and energy of electrons within sodium 5-hydroxy-2-methylpentanoate. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. For the 5-hydroxy-2-methylpentanoate anion, the HOMO is expected to be localized on the carboxylate group, indicating its nucleophilic character. The LUMO would likely be distributed over the carbon backbone.
Electron density analysis, based on the calculated wavefunction, could reveal the charge distribution across the molecule. This would quantify the partial positive and negative charges on each atom, highlighting the polar regions of the molecule. The sodium cation would be expected to have a full positive charge, while the carboxylate group would carry a delocalized negative charge.
Table 1: Hypothetical Molecular Orbital Properties of 5-hydroxy-2-methylpentanoate Anion
| Molecular Orbital | Description | Predicted Localization |
| HOMO | Highest Occupied Molecular Orbital | Carboxylate group (oxygen atoms) |
| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl carbon and adjacent atoms |
Note: This table is illustrative and based on general chemical principles, as specific calculations for this compound are not available.
Reaction Mechanism Prediction and Transition State Analysis
Theoretical calculations can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. For instance, the esterification of the hydroxyl group or reactions at the carboxylate moiety could be modeled.
Transition state analysis would involve locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Vibrational frequency calculations are used to confirm the nature of the stationary points, with a transition state having exactly one imaginary frequency corresponding to the reaction coordinate.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Solvent Effects on Molecular Conformation
The conformation of this compound in solution is influenced by its interactions with solvent molecules. In an aqueous environment, the polar carboxylate and hydroxyl groups would form hydrogen bonds with water molecules. MD simulations could be used to explore the conformational landscape of the molecule in different solvents, identifying the most stable conformations and the energetic barriers between them. The presence of the sodium counter-ion would also be explicitly modeled to understand its association with the carboxylate group and its hydration shell.
Ligand-Receptor Docking and Binding Energy Predictions (Non-Human Models)
While no specific receptor targets for this compound in non-human models are documented in the literature, molecular docking and binding energy calculations are powerful tools for predicting potential interactions. If a putative receptor were identified, docking algorithms could be used to predict the preferred binding pose of the 5-hydroxy-2-methylpentanoate anion within the receptor's binding site.
Following docking, more rigorous methods like free energy perturbation or thermodynamic integration could be used in conjunction with MD simulations to calculate the binding free energy. These calculations provide a quantitative estimate of the binding affinity of the ligand for the receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Human Biological Endpoints)
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of molecules with known activities (e.g., toxicity in a non-human organism), QSAR models can be developed to predict the activity of new or untested compounds.
To develop a QSAR model for this compound, a dataset of related compounds with measured biological endpoints in a non-human system would be required. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build the QSAR model.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors | Basic molecular composition and properties |
| Topological | Wiener Index, Balaban J Index | Atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |
Note: The application of these descriptors in a QSAR model for this compound is hypothetical due to the lack of relevant biological data.
Development of Predictive Models for Analogues
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and chemical research. nih.govresearchgate.net These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of robust QSAR models for analogues of this compound would involve a systematic process. Initially, a dataset of structurally related compounds with experimentally determined biological activities would be compiled. For each of these analogues, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and dipole moments.
Physicochemical descriptors: Properties like hydrophobicity (logP) and polarizability.
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like random forest and neural networks are employed to build the QSAR model. researchgate.net Rigorous validation of the model is crucial and is typically performed using internal validation (e.g., cross-validation) and external validation with an independent test set of compounds. unc.edu A well-validated QSAR model can then be used to predict the biological activity of new, untested analogues of this compound, thereby prioritizing the synthesis and testing of the most promising candidates. unc.edu
Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR model for analogues of this compound.
| Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |
| Analogue 1 | 146.18 | 0.85 | 57.53 | 15.2 |
| Analogue 2 | 160.21 | 1.15 | 57.53 | 10.8 |
| Analogue 3 | 144.17 | 0.92 | 63.61 | 25.4 |
| Analogue 4 | 174.24 | 1.45 | 57.53 | 8.1 |
| Analogue 5 | 158.19 | 0.79 | 72.83 | 32.7 |
Virtual Screening for Discovery of Novel Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. nih.govmdpi.com This approach can be broadly categorized into two main strategies: ligand-based virtual screening and structure-based virtual screening.
Ligand-based virtual screening (LBVS) relies on the knowledge of known active ligands for a particular target. nih.govrsc.org The principle is that molecules with similar structures are likely to have similar biological activities. In the context of this compound, if its biological target is known, other molecules in a database can be compared to its structure. Common LBVS methods include similarity searching based on 2D fingerprints and 3D shape-based screening. Pharmacophore modeling is another powerful LBVS technique where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity is generated from a set of known active molecules. mdpi.com This pharmacophore model is then used as a query to screen large compound libraries for molecules that match these features. mdpi.com
Structure-based virtual screening (SBVS) requires the 3D structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through computational modeling. The most common SBVS method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically through a scoring function. mdpi.com For a potential target of this compound, such as a G-protein coupled receptor (GPCR), a library of compounds can be docked into the binding site. nih.gov The top-scoring compounds are then selected for further experimental testing.
A typical virtual screening workflow would result in a ranked list of potential hits, as illustrated in the hypothetical table below.
| Compound ID | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted Affinity (Ki, nM) |
| ZINC12345678 | -9.8 | 0.95 | 50 |
| CHEMBL987654 | -9.5 | 0.92 | 75 |
| PubChem_CID_123 | -9.2 | 0.88 | 120 |
| Asinex_456 | -9.1 | 0.91 | 110 |
| Maybridge_789 | -8.9 | 0.85 | 200 |
Prediction of Spectroscopic Properties from First Principles
First-principles, or ab initio, quantum mechanical calculations can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These methods solve the Schrödinger equation for a given molecule to determine its electronic structure, from which various properties, including spectroscopic parameters, can be derived.
For this compound, ab initio calculations can be employed to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The prediction of NMR chemical shifts involves calculating the magnetic shielding tensor for each nucleus in the molecule. nih.gov These calculations are highly sensitive to the molecular geometry, so an accurate 3D structure of the molecule is required, which is typically obtained through geometry optimization at a suitable level of theory. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS). nih.gov These predicted spectra can be invaluable in confirming the structure of a newly synthesized compound or in interpreting complex experimental spectra. scispace.comnih.govresearchgate.netpsu.edu
Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each IR absorption band.
The table below shows a hypothetical comparison between experimentally measured and ab initio predicted ¹H-NMR chemical shifts for a related short-chain fatty acid, illustrating the potential accuracy of such methods.
| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Deviation (ppm) |
| H-2 | 2.35 | 2.41 | 0.06 |
| H-3 | 1.62 | 1.68 | 0.06 |
| H-4 | 1.51 | 1.55 | 0.04 |
| H-5 | 3.64 | 3.70 | 0.06 |
| CH₃ | 1.18 | 1.22 | 0.04 |
Exploratory Applications and Industrial Research Prospects
Role in Materials Science and Polymer Chemistry
The bifunctional nature of 5-hydroxy-2-methylpentanoic acid, the acidic form of the sodium salt, makes it a promising candidate for the synthesis and modification of polymers. The presence of both a hydroxyl and a carboxylic acid group allows it to act as a monomer in polymerization reactions, particularly for the creation of polyesters.
Precursor for Novel Biodegradable Polymers
Sodium 5-hydroxy-2-methylpentanoate can be considered a precursor for a class of biodegradable polymers known as polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by microorganisms and are of significant interest as sustainable alternatives to petroleum-based plastics. usda.govmdpi.com The structure of the polymer derived from 5-hydroxy-2-methylpentanoate would be a polyester (B1180765) with a repeating unit containing a methyl branch.
Research into PHAs has shown that the properties of the resulting polymer are highly dependent on the structure of the monomer units. taylorfrancis.comnih.gov The introduction of side branches, such as the methyl group in 5-hydroxy-2-methylpentanoate, can significantly alter the physical and thermal properties of the polymer. Generally, branched-chain PHAs exhibit different characteristics compared to their linear counterparts. mdpi.com
While specific research on the homopolymer of 5-hydroxy-2-methylpentanoate is limited, studies on analogous branched-chain PHAs, such as poly(3-hydroxy-2-methylvalerate), provide insights into the potential properties of such materials. These polymers often exhibit unique thermal and crystallization behaviors. For instance, the presence of an α-methyl group has been shown to positively affect the crystallization of 3-hydroxybutyrate-based copolymers. mdpi.com A study on a copolymer of 3-hydroxybutyrate (B1226725) and 3-hydroxy-2-methylvalerate (a close structural analog) demonstrated a higher enthalpy of fusion and a higher crystallization temperature compared to a similar copolymer without the methyl branch. mdpi.comresearchgate.net
Table 1: Comparison of Thermal Properties of a Branched-Chain PHA Copolymer and Related Polymers
| Polymer | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔHm) (J/g) | Crystallization Temperature (Tcc) (°C) |
| P(3HB-co-11 mol% 3H2MV)¹ | 162 and 176 | 44.5 | Higher than PHBV12 |
| PHBV12² | 139 and 157 | Lower than PHBMV11 | Lower than PHBMV11 |
| P(3HB)³ | ~175 | High | High |
¹P(3HB-co-11 mol% 3H2MV): A copolymer of 3-hydroxybutyrate and 11 mol% 3-hydroxy-2-methylvalerate. mdpi.com ²PHBV12: A copolymer of 3-hydroxybutyrate and 12 mol% 3-hydroxyvalerate. mdpi.com ³P(3HB): Poly(3-hydroxybutyrate) homopolymer. mdpi.com
Modification of Polymer Properties and Functionality
Beyond its use as a primary monomer, this compound or its derivatives could be employed to modify the properties of existing polymers. By incorporating it as a comonomer in polymerization processes, it is possible to tailor the characteristics of the final material. The methyl branch can disrupt the regular packing of polymer chains, which typically leads to a decrease in crystallinity and an increase in flexibility and elasticity. nih.gov This approach could be used to create copolymers with a wide range of properties, from rigid plastics to soft elastomers. taylorfrancis.com
The hydroxyl and carboxyl groups also offer sites for further chemical modification, allowing for the attachment of other functional molecules to the polymer backbone. This could be utilized to create polymers with specific functionalities, such as improved hydrophilicity, targeted drug delivery capabilities, or enhanced biocompatibility for medical applications. nih.gov
Applications in Agricultural Chemistry and Plant Science
The potential applications of this compound in agriculture are less explored but could be significant, particularly in the areas of plant growth regulation and soil health.
Studies on Plant Growth Regulation
While there is no direct evidence of this compound being used as a plant growth regulator, its structural similarity to short-chain fatty acids (SCFAs) suggests a potential role. SCFAs are known to be involved in various physiological processes in plants and microorganisms. allaboutfeed.net Some SCFAs and their derivatives have been investigated for their effects on plant growth and development. fbn.combyjus.com Further research would be necessary to determine if this compound exhibits any plant growth-promoting or inhibiting properties.
Modulation of Soil Microbial Communities
Short-chain fatty acids are known to be produced by soil microbes during the fermentation of organic matter and can have nematicidal properties. researchgate.net These compounds can influence the composition and activity of soil microbial communities. usda.govew-nutrition.com For instance, butyric and propionic acids have been shown to be effective in controlling certain plant-parasitic nematodes. researchgate.net Given its structure, it is plausible that this compound could have an impact on soil microbial populations, potentially favoring beneficial microbes or suppressing pathogens. However, specific studies on this compound's effect on soil ecosystems are currently lacking.
Research in Food Science and Flavor Chemistry
The application of this compound in food science and flavor chemistry is not well-documented. The flavor and aroma of a compound are highly dependent on its chemical structure. Related compounds, such as 4-methylpentanoic acid (isocaproic acid), are known to have a pungent, cheesy odor. sigmaaldrich.comnih.gov Another related compound, methyl 2-hydroxy-3-methylpentanoate, is noted as not being for flavor use. The sensory properties of this compound itself have not been reported in the scientific literature, and it is not listed as a common food additive or flavoring agent. Its potential use in this industry would require extensive sensory evaluation and safety testing.
Contribution to Aroma Profiles in Fermentation Processes
Currently, there is no scientific research detailing the direct contribution of this compound to the aroma profiles of fermented products. While studies exist for structurally related compounds, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815) and its role in enhancing fruity notes in wine, equivalent research for this compound has not been published. researchgate.netnih.govresearchgate.net Therefore, its specific impact, whether as a direct aroma compound or as a modulator of other volatile compounds, remains an uninvestigated area.
Development of Novel Flavor Precursors
The potential of this compound as a novel flavor precursor is not documented in the current scientific literature. Its development would involve research to determine if it can be biotransformed by microorganisms or enzymes into aroma-active molecules during food and beverage fermentation or processing. This remains a prospective field for future exploratory research.
Biotechnological Production and Fermentation Optimization
While specific biosynthetic pathways for 5-hydroxy-2-methylpentanoic acid are not defined in the literature, its production can be conceptualized based on established methods for creating other valuable organic acids via microbial fermentation. researchgate.netnih.gov The process would involve cultivating a genetically engineered microorganism in a controlled environment. Typically, the acid form of the compound is produced by the microbe, and a neutralizing agent like sodium hydroxide (B78521) is added during fermentation to maintain a stable pH, resulting in the formation of the corresponding sodium salt. nih.gov
Microbial Strain Engineering for Enhanced Biosynthesis
Metabolic engineering offers a robust framework for developing microbial "cell factories" capable of producing specific organic acids, including hydroxy fatty acids, from simple feedstocks like glucose. nih.govunl.edu The creation of a high-yield strain for 5-hydroxy-2-methylpentanoic acid would likely employ a combination of established genetic modification strategies in a host organism such as Escherichia coli. unl.edunih.gov
Key Metabolic Engineering Strategies:
Pathway Introduction: The foundational step involves introducing a biosynthetic pathway to the target molecule. This would require expressing specific enzymes, such as a fatty acid hydroxylase, capable of adding a hydroxyl group to a fatty acid precursor. unl.edu
Enhancing Precursor Supply: To drive the metabolic flux towards the desired product, the supply of its core building blocks must be increased. For fatty acid-type molecules, a common approach is to overexpress the gene for acetyl-CoA carboxylase (ACCase), which boosts the availability of malonyl-CoA. unl.edu
Eliminating Competing Pathways: Native metabolic pathways that consume precursors or degrade the product are prime targets for deletion to improve yield. For fatty acid production, knocking out genes of the β-oxidation pathway (e.g., fadD in E. coli) is a critical step to prevent the breakdown of the synthesized product. unl.edunih.gov
Facilitating Product Release: The final product must be efficiently released from the cell. Overexpressing acyl-ACP thioesterase enzymes helps cleave the fatty acid from its carrier protein, allowing it to be secreted as a free acid. unl.edu
Improving Strain Robustness: The accumulation of organic acids creates a stressful, low-pH environment that can hinder microbial growth. nih.govnih.gov Strategies such as adaptive laboratory evolution (ALE) or direct engineering of stress-response systems are employed to create strains that can tolerate and remain productive in these harsh industrial conditions. nih.gov
The table below outlines potential genetic modifications for enhancing the production of hydroxy fatty acids in a microbial host.
| Engineering Strategy | Typical Gene Target | Purpose |
|---|---|---|
| Increase Precursor Supply | acetyl-CoA carboxylase (ACCase) | Boosts the supply of malonyl-CoA, a key building block for fatty acid synthesis. unl.edu |
| Block Product Degradation | acyl-CoA synthetase (fadD) | Prevents the synthesized fatty acid from entering the β-oxidation pathway. unl.edu |
| Introduce Final Chemistry | Fatty Acid Hydroxylase (e.g., CYP102A1) | Adds the required hydroxyl group to the carbon chain. unl.edu |
| Promote Product Release | Acyl-ACP Thioesterase ('TesA) | Cleaves the final product from its carrier, facilitating secretion. unl.edu |
| Regulate Metabolic Flux | Fatty acid metabolism regulator (fadR) | Globally regulates genes involved in fatty acid synthesis and degradation to favor production. nih.govfrontiersin.org |
Bioreactor Design and Process Scale-Up
Transitioning a laboratory-proven process to industrial-scale production is a complex engineering challenge that hinges on sophisticated bioreactor design and a meticulous scale-up strategy. arxada.commdpi.com
Bioreactor Design: The core of the production process is the bioreactor, which must provide a sterile and highly controlled environment.
Bioreactor Type: For most microbial fermentations, the stirred-tank bioreactor (STR) is the industry standard due to its operational flexibility and excellent mixing and aeration capabilities. mdpi.comslideshare.net
Control Systems: Precise control over environmental parameters is crucial. This includes:
Agitation: An impeller system ensures nutrients, cells, and gases are homogeneously distributed.
Aeration: A sparger introduces sterile air to supply oxygen, a parameter that is often the rate-limiting factor in high-density cultures. arxada.com
pH Control: Sensors monitor the pH, and an automated system adds a base (e.g., sodium hydroxide) to counteract the acidity of the produced organic acid, thereby maintaining optimal conditions and yielding the sodium salt. nih.gov
Temperature Control: A cooling jacket and/or internal coils are essential to remove the substantial heat generated during fermentation. arxada.com
Process Scale-Up: Scaling up involves translating a process from a small laboratory vessel to a large industrial fermenter, which can be thousands of times larger. arxada.com This requires maintaining critical process parameters to ensure consistent product yield and quality.
The table below summarizes key challenges in scaling up a microbial fermentation process.
| Parameter | Scale-Up Challenge | Mitigation Strategy |
|---|---|---|
| Oxygen Transfer | The surface-area-to-volume ratio decreases dramatically at large scale, making it difficult to supply enough oxygen. arxada.com | Maintain a consistent volumetric mass transfer coefficient (kLa) by optimizing agitation speed, gas flow rate, and vessel pressure. |
| Heat Transfer | Metabolic activity generates significant heat that is harder to remove in large vessels due to the reduced surface-area-to-volume ratio. arxada.com | Incorporate high-efficiency cooling jackets and internal cooling coils into the bioreactor design. |
| Mixing Efficiency | Achieving a homogeneous environment is difficult; gradients in pH, temperature, and nutrient concentration can form, creating zones of low productivity. | Design the agitation system to ensure adequate bulk mixing while managing shear stress on the microorganisms. Scale-down models can help predict large-scale conditions. mdpi.com |
| Sterility | The complexity and duration of large-scale runs increase the risk of contamination, which can lead to batch failure. | Implement robust sterilization-in-place (SIP) and clean-in-place (CIP) procedures for the bioreactor and all associated piping and feed tanks. |
Environmental Chemistry and Fate
Environmental Monitoring and Trace Detection Methodologies
The detection of polar, water-soluble compounds like sodium 5-hydroxy-2-methylpentanoate in complex environmental matrices such as soil and water requires sensitive and specific analytical methods.
No standardized analytical methods have been specifically developed for this compound in environmental samples. However, methods used for the analysis of other short-chain fatty acids (SCFAs) could be adapted. These methods typically involve derivatization to increase the volatility and/or detectability of the analyte, followed by chromatographic separation and detection.
Table 2: Potential Analytical Techniques for the Detection of this compound
| Technique | Principle | Potential Advantages | Potential Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. nih.govresearchgate.net | High sensitivity and specificity. | Requires derivatization to make the compound volatile. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds followed by mass-based detection. chemrxiv.orgmdpi.comfrontiersin.org | Can analyze the compound directly in its ionic form. | Potential for matrix effects from environmental samples. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. researchgate.net | High separation efficiency for ionic species. | Lower sensitivity compared to MS-based methods. |
Sample preparation would likely involve extraction from the environmental matrix (e.g., solid-phase extraction for water samples, solvent extraction for soil samples) followed by a cleanup step to remove interfering substances.
The transport of this compound in the environment will be largely dictated by its interaction with soil and sediment particles. As a polar and water-soluble compound, it is expected to have low sorption to organic matter in soil and sediment.
The sorption of organic compounds to soil is often described by the organic carbon-water (B12546825) partition coefficient (Koc). For polar compounds, interactions with mineral surfaces and the polar components of soil organic matter can also be significant nih.govacs.orgnih.govaip.orgacs.org. The carboxylate group of this compound will be negatively charged at typical environmental pH values, leading to repulsion from negatively charged clay surfaces. However, it could form complexes with positively charged sites on minerals or with polyvalent cations in the soil solution.
Due to its expected low sorption, this compound is likely to be mobile in soil and readily transported with water flow, potentially leading to leaching into groundwater.
Persistence and Bioaccumulation Potential (Non-Human Biological Systems)
Persistence: The environmental persistence of a chemical is its ability to remain in the environment without being degraded researchgate.netepa.govnih.govnih.gov. Based on its structure as a relatively simple organic acid, this compound is not expected to be highly persistent in the environment. Biodegradation is likely to be the primary removal mechanism.
Bioaccumulation: Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium ufz.deyoutube.comnih.govecetoc.org. The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility), which is estimated by the octanol-water partition coefficient (log Kow).
This compound, being a polar and water-soluble compound, is expected to have a low log Kow and therefore a low potential for bioaccumulation in the fatty tissues of organisms. It is more likely to be distributed in the aqueous compartments of organisms and be subject to metabolic processes and excretion.
Synthesis and Research Potential of Derivatives and Analogues
Derivatization at the Hydroxyl and Carboxyl Functions
The primary and secondary alcohol and the carboxylic acid functional groups are the most accessible sites for chemical modification in 5-hydroxy-2-methylpentanoic acid.
The carboxyl group of 5-hydroxy-2-methylpentanoic acid can be readily converted into esters and amides to generate a library of new compounds.
Esterification: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the hydroxy acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. rsc.org This reaction is an equilibrium process, often requiring the removal of water to drive it to completion. rsc.org Alternatively, modern coupling agents can be employed for more controlled and milder reaction conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature. organic-chemistry.org Another approach involves the use of formamide-based catalysts with trichlorotriazine (B8581814) (TCT), which offers a cost-effective and scalable method for ester synthesis. rsc.org
A significant reaction for γ- and δ-hydroxy acids is intramolecular esterification, leading to the formation of cyclic esters known as lactones. For 5-hydroxy-2-methylpentanoic acid, acid-catalyzed intramolecular cyclization would yield δ-valerolactone derivatives, specifically a methyl-substituted δ-valerolactone.
Amidation: Similar to esterification, amidation can be performed using various synthetic protocols. The use of peptide coupling reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in the presence of an organic base allows for the efficient formation of amides from the carboxylic acid and a primary or secondary amine. organic-chemistry.org Triphenylphosphine oxide has also been reported as a catalyst for efficient amidation under mild conditions. organic-chemistry.org These methods are generally high-yielding and tolerate a wide range of functional groups.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.), Heat | Alkyl 5-hydroxy-2-methylpentanoate | Equilibrium process; often requires excess alcohol or water removal. rsc.org |
| EDCI Coupling | Alcohol (R'-OH), EDCI, DMAP (cat.), CH₂Cl₂ | Alkyl 5-hydroxy-2-methylpentanoate | Mild conditions; suitable for sensitive substrates. organic-chemistry.org |
| Amidation (Peptide Coupling) | Amine (R'R''NH), TBTU, DIPEA, DMF | 5-hydroxy-2-methylpentanamide derivative | High yields; low racemization risk for chiral acids. organic-chemistry.org |
| Intramolecular Esterification | Acid catalyst (e.g., TsOH), Toluene, Heat | Methyl-substituted δ-valerolactone | Forms a six-membered ring heterocycle. |
The hydroxyl group offers another site for derivatization, primarily through etherification and acylation.
Ether Derivatives: The synthesis of ether derivatives from the primary hydroxyl group of 5-hydroxy-2-methylpentanoic acid can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The carboxyl group would likely need to be protected as an ester prior to this reaction to prevent interference from the acidic proton.
Acetyl Derivatives: The hydroxyl group can be readily acylated to form acetyl derivatives. This is typically achieved by reacting the molecule with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For selective acetylation of the hydroxyl group, the carboxylic acid may first be protected. Cobalt(II) chloride has been shown to be an effective catalyst for the acetylation of alcohols with acetic acid. organic-chemistry.org
Table 2: Synthesis of Ether and Acetyl Derivatives
| Derivative Type | Reagents and Conditions | Functional Group Formed | Notes |
|---|---|---|---|
| Ether | 1. Protection of COOH (e.g., as methyl ester) 2. NaH, THF 3. Alkyl halide (R'-X) | -OR' | Classic Sₙ2 reaction. |
| Acetyl | Acetic anhydride, Pyridine or Et₃N | -OCOCH₃ | A common method for protecting or modifying hydroxyl groups. |
Modifications of the Carbon Skeleton and Chiral Centers
Altering the carbon backbone and controlling the stereochemistry are advanced strategies to create analogues with potentially novel properties.
Homologation: Homologation refers to the extension of a carbon chain by one methylene (B1212753) unit. A classic method for homologating carboxylic acids is the Arndt-Eistert reaction. This multi-step process involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement, typically induced by a silver catalyst, yields a ketene (B1206846) that can be trapped by water to form the homologated carboxylic acid. Studies on the homologation of α-hydroxy acids have shown this to be a viable strategy. colab.ws This would convert 5-hydroxy-2-methylpentanoic acid into 6-hydroxy-3-methylhexanoic acid, providing access to a new set of structural analogues. The importance of homologation is noted in medicinal chemistry, where a single methylene extension can significantly alter biological potency. youtube.com
Chain Shortening: Conversely, chain shortening, or degradation, can also be employed. The Barbier-Wieland degradation or the Hunsdiecker reaction are classical methods for removing one carbon atom from a carboxylic acid chain. These methods, while historically significant, can have limitations in terms of yield and substrate scope. Modern alternatives may offer milder conditions and greater functional group tolerance.
The C-2 position of 5-hydroxy-2-methylpentanoic acid is a stereocenter, meaning the compound can exist as two enantiomers: (R)-5-hydroxy-2-methylpentanoic acid and (S)-5-hydroxy-2-methylpentanoic acid. The synthesis and study of individual stereoisomers are crucial, as different enantiomers of a chiral compound often exhibit distinct biological activities.
The synthesis of stereochemically pure isomers can be achieved through several approaches:
Chiral Resolution: A racemic mixture of the acid can be separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Asymmetric Synthesis: The compound can be synthesized from achiral starting materials using a chiral catalyst or a chiral auxiliary to induce stereoselectivity.
Chiral Pool Synthesis: Synthesis can begin with a readily available, enantiomerically pure starting material that already contains the desired stereocenter.
The characterization of these stereoisomers involves techniques such as polarimetry to measure optical rotation and chiral chromatography (both gas and liquid) to determine enantiomeric purity. The absolute configuration is typically determined by X-ray crystallography of a suitable crystalline derivative or by correlation to a known standard. It is important to note that in many regulatory frameworks, stereoisomers of controlled substances are also subject to control. www.gov.uk
Incorporation into Heterocyclic Systems
The bifunctional nature of 5-hydroxy-2-methylpentanoic acid makes it a valuable precursor for the synthesis of heterocyclic compounds. As mentioned, intramolecular esterification leads directly to a substituted δ-valerolactone, a six-membered oxygen-containing heterocycle.
Further synthetic transformations can lead to nitrogen-containing heterocycles. For example, reductive amination of the terminal hydroxyl group to an amine, followed by intramolecular amidation, would yield a substituted piperidinone (a δ-lactam). Such heterocyclic scaffolds are common motifs in pharmaceuticals and other biologically active molecules.
While direct studies incorporating 5-hydroxy-2-methylpentanoic acid into more complex heterocyclic systems are not widely reported, its structure is analogous to intermediates used in the synthesis of pyridines. For instance, processes exist for synthesizing substituted pyridines from acyclic aldehyde and ester starting materials, suggesting that with appropriate functional group manipulations, 5-hydroxy-2-methylpentanoic acid could serve as a building block for substituted pyridine rings.
Table 3: Potential Heterocyclic Systems from 5-hydroxy-2-methylpentanoic acid
| Starting Material | Key Transformation | Heterocyclic Product |
|---|---|---|
| 5-hydroxy-2-methylpentanoic acid | Intramolecular esterification | Methyl-δ-valerolactone |
| 5-amino-2-methylpentanoic acid (derived) | Intramolecular amidation | Methyl-δ-valerolactam (Piperidinone derivative) |
Synthesis of Pyran and Furan (B31954) Analogues
The chemical structure of sodium 5-hydroxy-2-methylpentanoate, with its terminal hydroxyl group and a carboxylic acid function, presents a versatile scaffold for the synthesis of various heterocyclic analogues, most notably pyran and furan derivatives. The intrinsic functionality of its parent acid, 5-hydroxy-2-methylpentanoic acid, allows for intramolecular cyclization to form a δ-lactone (a tetrahydropyran-2-one). However, the focus of synthetic exploration often extends to the creation of aromatic heterocyclic systems like pyrans and furans, which are prevalent in biologically active compounds.
The synthesis of pyran analogues, specifically derivatives of 4H-pyran-4-one, has been a subject of significant research interest. While direct conversion from this compound is not extensively documented, the synthesis of structurally related pyranones from other precursors is well-established. A notable example is the synthesis of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as potential antiglioma agents. nih.govnih.gov The synthetic strategy for these compounds often commences with a readily available pyran-containing starting material, such as kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). nih.gov The synthesis of the key intermediate, allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one), is achieved in two steps from kojic acid. nih.govnih.gov This is followed by functionalization, often through an aldol (B89426) condensation reaction with various aldehydes, to yield a library of substituted pyranone derivatives. nih.gov
For instance, a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were synthesized and evaluated for their anti-proliferative activity against glioma cell lines. nih.govnih.gov The synthesis involved the condensation of allomaltol with different aldehydes. One of the synthesized compounds, designated as 4a, demonstrated significant inhibitory activity against glioma HT1080 and U87 cells. nih.gov
| Compound | Substituent | IC₅₀ (μM) - HT1080 Cells | IC₅₀ (μM) - U87 Cells |
|---|---|---|---|
| 4a | Structure-specific substituent | 1.43 | 4.6 |
The synthesis of furan analogues from a linear precursor like 5-hydroxy-2-methylpentanoic acid would conceptually involve the formation of a 1,4-dicarbonyl intermediate, which can then undergo cyclization via the Paal-Knorr furan synthesis. pharmaguideline.com This classic method involves the dehydration of a 1,4-diketone under acidic conditions to form the furan ring. While specific examples starting from 5-hydroxy-2-methylpentanoic acid are not prominent in the literature, the versatility of the Paal-Knorr synthesis and its modern variations suggest the feasibility of such a transformation. pharmaguideline.comresearchgate.net The synthesis of furan derivatives is of considerable interest due to the wide range of biological activities exhibited by this heterocyclic scaffold. researchgate.netijabbr.comijabbr.com
Exploration of Novel Bioactive Scaffolds
The development of derivatives from this compound extends into the exploration of novel bioactive scaffolds, with pyran and furan structures being of paramount importance in medicinal chemistry. ijabbr.comijabbr.comresearchgate.netresearchgate.netresearchgate.net These heterocyclic rings are considered "privileged structures" as they are frequently found in a multitude of pharmacologically active compounds. researchgate.netresearchgate.net
Pyran Scaffolds:
The 4H-pyran-4-one scaffold, as seen in the derivatives discussed previously, is a key structural motif in many bioactive natural products and synthetic compounds. researchgate.netresearchgate.netiosrjournals.org These compounds are known to exhibit a diverse array of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. researchgate.netresearchgate.net The research into 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents is a prime example of the exploration of this scaffold's potential. nih.govnih.govchemrxiv.org The potent activity of some of these derivatives underscores the value of the pyran framework in the design of new therapeutic agents. nih.gov Further research has also highlighted the potential of pyran-annulated heterocyclic compounds in targeting central nervous system gliomas. researchgate.net The functionalized 4H-pyran scaffold is also being incorporated into DNA-encoded chemical libraries to facilitate the discovery of new pharmacologically relevant compounds. nih.gov
Furan Scaffolds:
Similarly, the furan scaffold is a cornerstone in the development of new bioactive molecules. researchgate.netijabbr.comijabbr.com Furan-containing compounds have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets, making it an attractive scaffold for drug design. ijabbr.com The synthesis of a wide variety of furan derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. ijabbr.com While the direct lineage from this compound to complex furan-based drugs is a conceptual synthetic pathway, the established bioactivity of the furan nucleus provides a strong rationale for pursuing the synthesis of such analogues. researchgate.netshareok.orgresearchgate.net
The exploration of these scaffolds is not limited to their direct synthesis but also includes their incorporation into more complex fused heterocyclic systems, further expanding the chemical space for drug discovery. researchgate.netnih.gov The inherent chemical functionalities of a precursor like 5-hydroxy-2-methylpentanoic acid offer a potential entry point into this rich area of medicinal chemistry research.
Future Directions and Emerging Research Avenues
Integration with Systems Biology and Metabolomics (Non-Human Systems)
The study of how chemical compounds are integrated into the metabolic networks of non-human organisms is a burgeoning field. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to understand the role of compounds like sodium 5-hydroxy-2-methylpentanoate in biological systems.
Recent research has highlighted the production of structurally similar compounds by microorganisms, suggesting potential roles in intercellular signaling, nutrient acquisition, or as metabolic byproducts. For instance, a 2024 study identified 2-hydroxy-4-methylpentanoic acid, a structural isomer of 5-hydroxy-2-methylpentanoate, as a microbial metabolite produced by Ruminococcus torques in the gut microbiome. This compound was found to mediate the beneficial effects of time-restricted feeding on metabolic-associated steatohepatitis (MASH) in mice, underscoring the potential for such molecules to have significant biological activity. nih.gov
Furthermore, studies on Lactobacillaceae, a family of bacteria prominent in fermented foods and as probiotics, have revealed the production of various branched-chain hydroxy acids (BCHAs), including 2-hydroxy isocaproic acid and 2-hydroxy isovaleric acid. mdpi.comnih.gov The production of these metabolites is strain-specific and dependent on the available precursors, such as branched-chain amino acids. mdpi.comnih.gov These findings suggest that this compound could potentially be identified as a metabolite in certain microbial systems, and its presence or absence could be a biomarker for specific metabolic states or microbial populations.
Future research in this area could involve:
Metabolomic Profiling: Screening of diverse microbial cultures (e.g., from soil, marine environments, or industrial fermentation processes) to identify the natural production of 5-hydroxy-2-methylpentanoic acid.
Pathway Elucidation: If identified as a metabolite, subsequent research would focus on elucidating the enzymatic pathways responsible for its synthesis and degradation.
Functional Analysis: Investigating the biological role of the compound in the producing organism and its interactions with other organisms in its environment.
Table 1: Examples of Structurally Similar Hydroxy Acids Identified in Non-Human Metabolomics
| Compound Name | Producing Organism(s) | Potential Biological Role |
| 2-hydroxy-4-methylpentanoic acid | Ruminococcus torques | Mediation of beneficial metabolic effects nih.gov |
| 2-hydroxy isocaproic acid | Lactobacillaceae | Bioactive metabolite in fermented foods mdpi.comnih.gov |
| 2-hydroxy isovaleric acid | Lactobacillaceae | Bioactive metabolite in fermented foods mdpi.comnih.gov |
Advanced In-Situ Spectroscopic Monitoring Techniques
The synthesis of specialty chemicals like this compound requires precise control over reaction conditions to ensure high yield and purity. Advanced in-situ spectroscopic techniques, which allow for real-time monitoring of chemical reactions as they occur, are invaluable tools for achieving this control.
While specific studies on the in-situ monitoring of this compound synthesis are not yet prevalent, the application of these techniques to similar chemical transformations provides a clear roadmap for future research. For example, inline Near-Infrared (NIR) spectroscopy has been successfully employed to monitor and control continuous Grignard reactions, a class of reactions that could be utilized in the synthesis of 5-hydroxy-2-methylpentanoate from a suitable lactone precursor. core.ac.ukdtu.dkdtu.dkresearchgate.net This technique allows for the real-time quantification of reactants and products, enabling precise control over stoichiometry and minimizing the formation of impurities. core.ac.ukdtu.dkdtu.dkresearchgate.net
Future research in this area could focus on:
Method Development: Developing robust in-situ NIR and FTIR methods for monitoring the key stages of this compound synthesis. This would involve identifying characteristic spectral features for the reactants, intermediates, and the final product.
Kinetic and Mechanistic Studies: Using the real-time data from in-situ spectroscopy to gain a deeper understanding of the reaction kinetics and mechanism.
Process Optimization and Control: Implementing feedback control loops based on the in-situ spectroscopic data to automate and optimize the synthesis process, leading to improved efficiency and consistency.
Table 2: Potential In-Situ Spectroscopic Techniques for Monitoring the Synthesis of this compound
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |
| Near-Infrared (NIR) Spectroscopy | Real-time quantification of reactants and products | Control of stoichiometry in continuous flow synthesis core.ac.ukdtu.dkdtu.dkresearchgate.net |
| Fourier Transform Infrared (FTIR) Spectroscopy | Concentration profiles of reactants, intermediates, and products | Kinetic analysis and mechanistic studies mt.com |
| Raman Spectroscopy | Complementary vibrational information to FTIR | Monitoring of reactions in aqueous and solid phases |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information on all species in solution | Elucidation of reaction pathways and byproduct formation |
Application of Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and development of new molecules and synthetic routes. These powerful computational tools can be applied to various aspects of the research and development of this compound.
Another key application of ML is in the prediction of chemical properties and spectroscopic data . ML models can be trained to predict properties such as solubility, reactivity, and toxicity based on the molecular structure. chemrxiv.orgncssm.edursc.orgnih.govresearchgate.net This can help in the early stages of research to prioritize promising candidate molecules. Furthermore, ML algorithms can accurately predict NMR chemical shifts (¹³C and ¹H), which is crucial for the structural elucidation and characterization of newly synthesized compounds. chemrxiv.orgncssm.edursc.orgnih.govresearchgate.net
Future research leveraging AI and ML for this compound could include:
AI-Driven Synthesis Design: Utilizing retrosynthesis platforms to identify optimal synthetic routes for the compound, potentially uncovering more sustainable or cost-effective methods. nih.govchemcopilot.comwiley.compreprints.org
Predictive Modeling of Properties: Developing ML models to predict the physicochemical and biological properties of this compound and its derivatives.
Spectroscopic Data Prediction: Employing ML to predict the NMR and other spectroscopic data for the compound, aiding in its identification and characterization. chemrxiv.orgncssm.edursc.orgnih.govresearchgate.net
Table 3: Applications of AI and Machine Learning in the Research of this compound
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose optimal synthetic routes from product to starting materials. nih.govchemcopilot.comnih.govwiley.compreprints.org | Faster and more innovative design of synthesis pathways. |
| Property Prediction | ML models predict physicochemical and biological properties from molecular structure. | Early-stage screening and prioritization of candidate molecules. |
| NMR Chemical Shift Prediction | ML models accurately predict ¹³C and ¹H NMR spectra. chemrxiv.orgncssm.edursc.orgnih.govresearchgate.net | Aiding in the structural confirmation of the synthesized compound. |
Sustainable and Circular Economy Approaches in Production
The principles of sustainable chemistry and the circular economy are increasingly driving innovation in chemical manufacturing. For a compound like this compound, this translates to developing production methods that utilize renewable feedstocks, minimize waste, and ideally, create value from existing waste streams.
A promising avenue for the sustainable production of hydroxy acids is through the biocatalytic conversion of renewable resources . Lignocellulosic biomass, which is rich in C5 and C6 sugars, represents a vast and underutilized feedstock for the production of bio-based chemicals. nih.gov Research into the microbial production of pentanoic acid from biomass-derived γ-valerolactone demonstrates the feasibility of converting renewable starting materials into valuable C5 carboxylic acids. researchgate.netrsc.org Similarly, the fermentative production of branched-chain hydroxy acids by various bacteria highlights the potential for developing biocatalytic routes to compounds like 5-hydroxy-2-methylpentanoate. mdpi.comnih.gov
The concept of a circular economy encourages the upcycling of waste materials into higher-value products. A significant area of research is the chemical and biological recycling of polyesters, such as polyhydroxyalkanoates (PHAs), which are biodegradable plastics produced by microorganisms. rsc.orgresearchgate.netpolymerinnovationblog.comnih.govnih.gov These polyesters can be broken down into their constituent hydroxy acid monomers, which can then be used as building blocks for other chemicals. rsc.org This approach not only reduces plastic waste but also provides a sustainable source of valuable chemical intermediates.
Future research in this domain will likely focus on:
Development of Biocatalytic Routes: Engineering microorganisms or enzymatic cascades for the efficient and selective production of 5-hydroxy-2-methylpentanoate from renewable feedstocks like glucose or xylose. nih.gov
Upcycling of Waste Streams: Investigating the depolymerization of waste polyesters to generate hydroxyalkanoates that can be converted into this compound. rsc.org
Integrated Biorefinery Concepts: Designing integrated processes where biomass is converted into a range of valuable products, including this compound, within a zero-waste framework.
Table 4: Sustainable and Circular Production Strategies for this compound
| Strategy | Description | Key Research Areas |
| Biocatalysis from Renewable Feedstocks | Utilization of microorganisms or enzymes to convert biomass-derived sugars into the target compound. | Metabolic engineering of microbial strains; discovery and optimization of novel enzymes. nih.govrsc.orgnih.govrsc.orgmdpi.com |
| Upcycling of Waste Polyesters | Chemical or enzymatic depolymerization of waste plastics like PHAs to recover hydroxy acid monomers. rsc.orgresearchgate.net | Development of efficient depolymerization processes; purification of monomers. |
| Circular Synthesis from Biomass Derivatives | Conversion of platform chemicals derived from biomass, such as γ-valerolactone, into the final product. researchgate.netrsc.org | Design of efficient catalytic systems for multi-step conversions. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing sodium 5-hydroxy-2-methylpentanoate in research settings?
- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) to confirm molecular weight (233.26 g/mol). Due to limited stability data , validate results under inert atmospheres to prevent decomposition.
Q. What safety protocols are essential for handling this compound in laboratory experiments?
- Methodology : Implement mechanical exhaust systems to avoid dust inhalation, wear NIOSH/MSHA-certified respirators, and use chemical-resistant gloves/eye protection . Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks . Store in sealed containers under dry conditions.
Q. How can researchers determine the purity of this compound given limited stability data?
- Methodology : Conduct accelerated stability studies under varying temperatures and humidity levels, monitoring degradation via Fourier-transform infrared spectroscopy (FTIR) and tracking decomposition products (e.g., CO₂, NOx) using gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can researchers address gaps in thermodynamic stability data for this compound?
- Methodology : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds and differential scanning calorimetry (DSC) to measure enthalpy changes. Cross-reference results with computational models (e.g., density functional theory) to predict reactivity under extreme conditions .
Q. What experimental strategies resolve contradictions in reported reactivity with organic solvents?
- Methodology : Design controlled experiments to test solubility and reactivity in polar (e.g., methanol) vs. non-polar solvents (e.g., hexane). Use HPLC-ESI-TOF/MS to identify reaction byproducts and quantify degradation kinetics . Document environmental factors (e.g., light exposure, pH) that may influence outcomes.
Q. How should ecotoxicological assessments proceed for this compound given absent ecological data?
- Methodology : Apply OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) to evaluate aquatic toxicity. For terrestrial impacts, use soil mobility assays and monitor bioaccumulation in model organisms (e.g., Eisenia fetida). Prioritize analysis of harmful decomposition products (e.g., NOx) .
Q. What computational approaches predict metabolic pathways or biological interactions of this compound?
- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate absorption, distribution, metabolism, and excretion (ADME) properties. Leverage molecular docking simulations to identify potential enzyme targets or toxicological endpoints .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography) to address inconsistencies in structural or reactivity data .
- Uncertainty Mitigation : For understudied properties (e.g., toxicology), adopt tiered testing frameworks starting with in vitro assays (e.g., Ames test) before advancing to in vivo models .
- Synthesis Optimization : Refer to multi-step protocols for analogous compounds (e.g., esterification of hydroxyl groups under anhydrous conditions) and optimize yields via Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
